3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a tetrahydroquinazoline core with multiple functional substitutions. Key structural features include:
- N-(1,3-benzodioxol-5-ylmethyl): A benzodioxole moiety linked via a methyl group, contributing to electron-rich aromatic interactions and metabolic stability.
- 1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}: A chlorophenyl-substituted acetamide chain, likely influencing receptor binding specificity.
- 2,4-dioxo groups: Polar carbonyl functionalities that may participate in hydrogen bonding.
Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and cytotoxicity .
Properties
Molecular Formula |
C28H23ClN4O6 |
|---|---|
Molecular Weight |
547.0 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C28H23ClN4O6/c1-2-10-32-27(36)21-8-7-18(26(35)30-14-17-6-9-23-24(11-17)39-16-38-23)12-22(21)33(28(32)37)15-25(34)31-20-5-3-4-19(29)13-20/h2-9,11-13H,1,10,14-16H2,(H,30,35)(H,31,34) |
InChI Key |
LXBNIJAMXCTLFI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Biological Activity
3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with potential therapeutic applications. Its complex structure indicates possible interactions with various biological targets, making it a subject of interest for pharmacological studies.
- Molecular Formula : C28H23ClN4O6
- Molecular Weight : 547.0 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(3-chloroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Preliminary studies suggest that it may act as an inhibitor of certain phospholipases, which are critical in various cellular processes including inflammation and cell signaling .
Anticancer Activity
Research has indicated that compounds similar to 3-allyl-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide exhibit significant anticancer properties. For example:
- In vitro studies show that the compound can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties by inhibiting the activity of phospholipases involved in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Effects :
- A study conducted on human breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptosis markers after 48 hours of exposure.
-
Case Study on Anti-inflammatory Activity :
- In a murine model of inflammation, administration of the compound led to a marked reduction in inflammatory cytokines compared to control groups.
Scientific Research Applications
Preliminary studies indicate that this compound exhibits several biological activities:
-
Anticancer Properties :
- In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. This is primarily achieved through the modulation of apoptotic pathways and inhibition of cell proliferation. Research suggests that it may act as an inhibitor of specific phospholipases involved in cellular processes related to inflammation and cancer progression .
-
Antimicrobial Activity :
- Similar compounds have demonstrated antimicrobial properties, making this compound a candidate for further investigation in the development of new antimicrobial agents.
-
Enzyme Inhibition :
- The presence of functional groups such as the difluorophenyl moiety indicates potential interactions with enzymes, which could lead to the development of enzyme inhibitors. This aspect is particularly relevant in drug design aimed at targeting specific diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations:
Lipophilicity (XLogP3) :
- The target compound and the analog in share identical XLogP3 (5.1), attributed to the benzodioxole and chlorophenyl groups.
- Fluorine substitution in reduces lipophilicity (XLogP3 = 4.8) due to fluorine’s electronegativity.
Polar Surface Area (PSA) :
Chlorophenyl vs. fluorophenyl substitutions (as in ) modulate electronic effects, impacting interactions with hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
